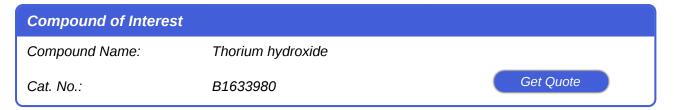


chemical properties of thorium(IV) hydroxide

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An In-depth Technical Guide on the Chemical Properties of Thorium(IV) Hydroxide

Executive Summary

Thorium(IV) hydroxide, Th(OH)₄, is an inorganic compound of significant interest in nuclear chemistry and materials science. As the largest tetrapositive actinide ion, the thorium(IV) cation (Th⁴⁺) exhibits a strong tendency towards hydrolysis and polymerization in aqueous solutions, culminating in the precipitation of gelatinous thorium(IV) hydroxide[1]. This technical guide provides a comprehensive overview of the core chemical properties of thorium(IV) hydroxide, including its synthesis, solubility, thermal stability, and reactivity. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development, particularly those engaged with radiopharmaceuticals and actinide chemistry.

General Chemical and Physical Properties

Thorium(IV) hydroxide is typically a white, amorphous, and gelatinous solid when freshly precipitated[1][2]. It is known to absorb carbon dioxide from the atmosphere[1][2]. The aging of the precipitate affects its properties, notably decreasing its solubility in acids over time[3].

Table 1: General Properties of Thorium(IV) Hydroxide



Property	Value	Source
Chemical Formula	Th(OH)₄	[3][4]
Molar Mass	300.07 g/mol	[3]
Appearance	White solid / Gelatinous precipitate	[2][3]
CAS Number	13825-36-0	[3][5]

| Synonyms | Thorium Tetrahydroxide |[2][5] |

Synthesis and Experimental Protocols

The synthesis of thorium(IV) hydroxide is primarily achieved through precipitation from an aqueous solution of a soluble thorium(IV) salt.

Protocol 1: Precipitation from Thorium(IV) Nitrate

This is the most common laboratory method for preparing Th(OH)4.

- Principle: An alkali metal hydroxide or ammonium hydroxide is added to an aqueous solution
 of a soluble thorium salt, such as thorium nitrate (Th(NO₃)₄), to induce the precipitation of
 thorium(IV) hydroxide.
- Materials:
 - Thorium(IV) nitrate pentahydrate (Th(NO₃)₄·5H₂O)
 - Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH) solution
 - Deionized water
 - Filtration apparatus (e.g., Büchner funnel)
 - Drying equipment (e.g., desiccator)
- Procedure:

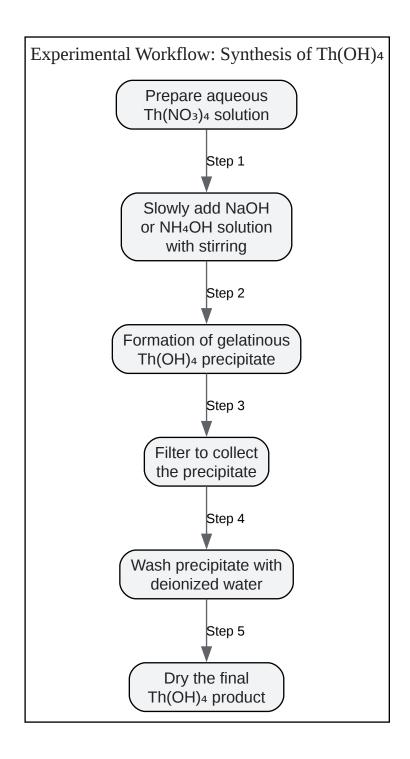
Foundational & Exploratory





- Prepare a solution of thorium(IV) nitrate by dissolving a known quantity in deionized water.
- Slowly add the hydroxide solution (e.g., 1 M NaOH) to the thorium nitrate solution while stirring continuously.
- A gelatinous white precipitate of Th(OH)₄ will form[1][2][5]. The solution will become cloudy around pH 3 and form a flocky precipitate by pH 6.5[6].
- Continue adding the hydroxide solution until the precipitation is complete, typically at a slightly alkaline pH. It is crucial to use a hydroxide and not a carbonate, as thorium can form soluble carbonate complexes in excess carbonate solution[7].
- Collect the precipitate by filtration.
- Wash the precipitate several times with deionized water to remove any residual soluble salts.
- Dry the resulting solid. Note that the product is a hydrated form which can be subsequently dehydrated[2][5].





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Workflow for Th(OH)₄ synthesis via precipitation.

Protocol 2: Synthesis from Thorium Dioxide



For less reactive starting materials like thorium dioxide (ThO₂), a more vigorous process is required.

• Principle: Thorium dioxide, which can be resistant to dissolution, is first converted to a soluble thorium salt (thorium sulfate), from which the hydroxide is then precipitated[7]. The reactivity of ThO₂ is highly dependent on its preparation method; high-temperature calcined ThO₂ is significantly less reactive[7].

Materials:

- Thorium dioxide (ThO₂) powder
- Concentrated sulfuric acid (H₂SO₄)
- Sodium hydroxide (NaOH) solution
- Heating and stirring apparatus

Procedure:

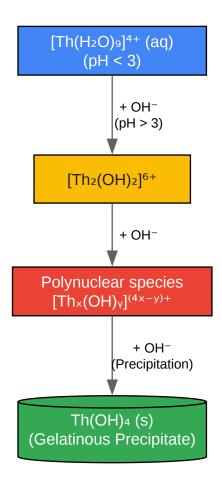
- Add ThO₂ powder to concentrated sulfuric acid.
- Heat the mixture just below the boiling point of sulfuric acid while stirring to facilitate the dissolution and conversion to thorium sulfate[7].
- After cooling, filter the solution to remove any unreacted ThO₂.
- Neutralize the resulting thorium sulfate solution carefully with a NaOH solution to precipitate Th(OH)₄[7].
- Filter, wash, and dry the precipitate as described in Protocol 1.

Solubility and Hydrolysis

The aqueous chemistry of thorium(IV) is dominated by the high charge of the Th⁴⁺ ion, which makes it strongly acidic and susceptible to hydrolysis, even in acidic solutions[1].



At a pH below 3, the dominant species in solution is the aqua ion, $[Th(H_2O)_9]^{4+}[1]$. As the pH increases, the Th^{4+} ion undergoes extensive hydrolysis and polymerization. This process involves the formation of various polynuclear hydroxo complexes before the eventual precipitation of $Th(OH)_4[1]$. Key intermediate species include $[Th_2(OH)_2]^{6+}$ and larger polymers like $[Th_4(OH)_8]^{8+}$ and $[Th_6(OH)_{15}]^{9+}[1][8]$. The polymerization can be a slow process, with equilibrium taking weeks to be reached just before precipitation[1].



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Hydrolysis and polymerization pathway of aqueous Th⁴⁺.

The solubility of thorium(IV) hydroxide is exceedingly low in water. The solubility product constant (Ksp) is a measure of this property. However, reported values vary, likely due to the complex hydrolysis and the formation of colloids, which complicate measurements[6][9].

Table 2: Solubility Product (Ksp) of Thorium(IV) Hydroxide at 25°C



Ksp Value	pKsp (-log Ksp)	Molar Solubility (s)	Source
3.0 x 10 ⁻⁵¹	50.52	2.6 x 10 ⁻¹¹ M	[10]

Note: Molar solubility 's' is calculated from Ksp = $[Th^{4+}][OH^{-}]^4 = (s)(4s)^4 = 256s^5$.

Freshly prepared Th(OH)₄ is soluble in dilute acids, but this solubility diminishes as the material ages[3]. It is not soluble in an excess of alkali hydroxide, distinguishing it from some other metal hydroxides[7].

Thermal Properties

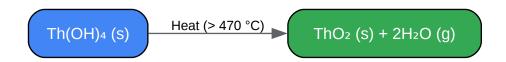
Thorium(IV) hydroxide is thermally unstable and decomposes upon heating. The decomposition process involves the loss of water to form the highly stable thorium dioxide (ThO₂), also known as thoria.

Table 3: Thermal Decomposition of Thorium(IV) Hydroxide

Temperature Reaction	Product	Source
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 $| > 470 \, ^{\circ}\text{C} | \text{Th}(OH)_4(s) \rightarrow \text{Th}O_2(s) + 2H_2O(g) | \text{Thorium Dioxide } |[1][3][5] |$

The end product, ThO₂, is a refractory material with one of the highest melting points of any oxide (3390 °C)[12].



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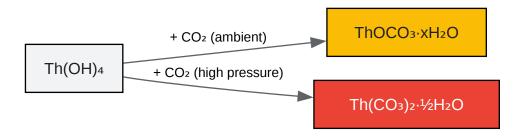
Thermal decomposition of Thorium(IV) Hydroxide.

Other Chemical Reactions Reaction with Carbon Dioxide



Thorium(IV) hydroxide readily reacts with atmospheric carbon dioxide. This reactivity leads to the formation of thorium carbonate compounds.

- Under ambient conditions, it forms a hydrated oxide carbonate, ThOCO₃·xH₂O[1][3].
- Under higher CO₂ pressure, it can form thorium carbonate hemihydrate, Th(CO₃)₂-½H₂O[2]
 [3].



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Reaction of Th(OH)₄ with carbon dioxide.

Relevance in Research and Drug Development

While thorium(IV) hydroxide itself is not a therapeutic agent, understanding its fundamental chemistry is critical for professionals in drug development for several reasons:

- Radiopharmaceutical Development: Isotopes of thorium, such as Thorium-227, are being investigated for Targeted Alpha Therapy (TAT) in oncology[13]. The stable chemistry of Th⁴⁺ is leveraged to chelate the radioisotope to targeting molecules. The pronounced tendency of Th⁴⁺ to hydrolyze and precipitate as the hydroxide at physiological pH necessitates the use of strong chelating agents to keep the radioisotope in solution and targeted to cancer cells.
- Actinide Chemistry: As one of the most accessible actinides, thorium serves as a useful, albeit less radioactive, analogue for studying the environmental and biological behavior of other tetravalent actinides like plutonium(IV)[1].
- Precursor Material: Th(OH)₄ can serve as a precursor for the synthesis of other thorium compounds, including thorium dioxide, which has applications in catalysis and hightemperature ceramics[14].



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